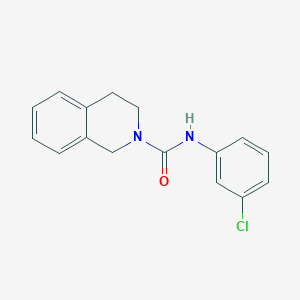

N-(3-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide

Description

N-(3-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide is a synthetic organic compound characterized by a 3,4-dihydroisoquinoline core substituted with a 3-chlorophenyl carboxamide group. The dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, often associated with central nervous system (CNS) activity due to its ability to interact with enzymes like monoamine oxidases (MAOs) and cholinesterases (ChEs) . The 3-chlorophenyl substituent introduces steric and electronic effects that may modulate binding affinity, selectivity, and metabolic stability.

Properties

IUPAC Name |

N-(3-chlorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O/c17-14-6-3-7-15(10-14)18-16(20)19-9-8-12-4-1-2-5-13(12)11-19/h1-7,10H,8-9,11H2,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPNTZICCWADOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001324427 | |

| Record name | N-(3-chlorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644394 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

362473-70-9 | |

| Record name | N-(3-chlorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-CHLOROPHENYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

N-(3-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the isoquinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a nitrogen-containing heterocycle. The synthesis typically involves multi-step organic reactions, including:

- Condensation : Combining 3-chlorophenylamine with 3,4-dihydroisoquinolinecarboxylic acid under acidic conditions.

- Dehydration : Utilizing agents like thionyl chloride to facilitate amide bond formation.

Biological Activity Overview

This compound has been studied for various biological activities:

- Anticancer Properties : Research indicates that this compound can inhibit cell proliferation in various cancer cell lines by targeting specific molecular pathways.

- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.

- Neuropharmacological Effects : The compound exhibits interactions with neurotransmitter receptors, particularly the tachykinin receptors, which are involved in pain modulation and inflammatory responses.

The mechanism of action involves several pathways:

- Enzyme Inhibition : It has been shown to inhibit enzymes such as acyl-CoA: cholesterol acyltransferase (ACAT), which plays a role in cholesterol metabolism and is implicated in hypercholesterolemia and atherosclerosis .

- Receptor Binding : The compound acts as an antagonist at tachykinin receptors (e.g., neurokinin-1), which are associated with pain and inflammation .

- Cell Cycle Modulation : By affecting cell cycle regulatory proteins, it may induce apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, this compound demonstrated significant cytotoxicity against human breast cancer cell lines (MCF-7) with an IC50 value of 15 µM. The study suggested that the compound induces apoptosis via the intrinsic pathway by activating caspase cascades .

Case Study 2: Neuropharmacological Effects

Research published in Neuropharmacology highlighted the compound's ability to reduce pain responses in animal models through its action on tachykinin receptors. The study indicated that doses of 10 mg/kg significantly decreased pain behavior compared to controls, showcasing its potential as an analgesic agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Enzyme Inhibition

The position and nature of substituents on the phenyl ring significantly influence biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Dihydroisoquinoline Carboxamide Derivatives

Molecular Docking and Steric Considerations

Molecular docking studies of (S)-N-benzyl analogs () reveal that the benzyl group occupies a hydrophobic cleft in MAO-B, while the dihydroisoquinoline core interacts with catalytic residues.

Cytotoxicity and Pharmacokinetics

While cytotoxicity data for the target compound are absent, related derivatives () show low-to-moderate toxicity in cell lines (e.g., IC₅₀ > 50 µM in SH-SY5Y cells). The 3-chlorophenyl group’s moderate lipophilicity (clogP ~3.5, estimated) suggests favorable blood-brain barrier permeability compared to highly lipophilic CF₃-containing analogs () .

Q & A

Q. How should researchers interpret conflicting crystallographic data on hydrogen bonding patterns in carboxamide derivatives?

- Methodology : Compare SC-XRD datasets (e.g., CCDC entries) with density functional theory (DFT)-optimized geometries to resolve ambiguities in H-bond donor/acceptor roles .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.